5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
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Overview
Description
5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve the use of acyclic reagents and advanced catalytic processes to optimize efficiency and scalability .
Chemical Reactions Analysis
5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines and their derivatives .
Scientific Research Applications
5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide can be compared with other similar compounds such as:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl and cyanide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N4/c19-18(20,21)16-8-15(24-17-14(9-22)10-23-25(16)17)13-6-5-11-3-1-2-4-12(11)7-13/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXEVZHBQLZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=NN4C(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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